molecular formula C25H24F3N5O B286496 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine

4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine

Katalognummer B286496
Molekulargewicht: 467.5 g/mol
InChI-Schlüssel: YOJNLDBOLOUSFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine, also known as PTP1B inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications.

Wirkmechanismus

4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor works by binding to the active site of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine and inhibiting its activity. This leads to an increase in insulin sensitivity and glucose uptake in cells, as well as inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor has been shown to have various biochemical and physiological effects in cells. Inhibition of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine activity leads to an increase in insulin sensitivity and glucose uptake in cells, which can help to improve glucose homeostasis in diabetic and obese individuals. In addition, 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor has been shown to inhibit cancer cell proliferation and induce apoptosis, which can help to slow down or stop the growth of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor in lab experiments is that it has been extensively studied and optimized for its synthesis method, making it readily available for research purposes. In addition, 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor has been shown to have potential therapeutic applications in various diseases, making it a promising target for drug development.
However, one of the limitations of using 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor in lab experiments is that it may have off-target effects on other proteins and enzymes, which can affect the interpretation of the results. In addition, the specific dosage and administration of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor may need to be carefully controlled to avoid potential side effects.

Zukünftige Richtungen

There are several future directions for the research of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor. One potential direction is to investigate the potential therapeutic applications of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to explore the potential combination therapy of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor with other drugs for the treatment of various diseases. Furthermore, the development of more selective and potent 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitors may help to improve the efficacy and safety of this compound for therapeutic use.

Synthesemethoden

The synthesis method of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine involves the reaction of 4-bromo-2-fluoroaniline and 3-(trifluoromethyl)phenylboronic acid in the presence of palladium catalysts to form an arylated pyrazolo[3,4-d]pyrimidine intermediate. The intermediate is then reacted with 4-(morpholin-4-yl)phenylpropan-2-ol in the presence of a base to form the final product. This method has been optimized to produce high yields of the compound with high purity.

Wissenschaftliche Forschungsanwendungen

4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor has been extensively researched for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is a protein tyrosine phosphatase that plays a crucial role in the regulation of insulin signaling and glucose homeostasis. Inhibition of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine activity has been shown to improve insulin sensitivity and glucose uptake in cells, making it a potential target for the treatment of diabetes and obesity.
In addition, 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine inhibitor has also been investigated for its potential anticancer properties. 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine has been found to play a role in the regulation of various signaling pathways involved in cancer cell growth and survival. Inhibition of 4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine activity has been shown to inhibit cancer cell proliferation and induce apoptosis, making it a potential target for the treatment of cancer.

Eigenschaften

Molekularformel

C25H24F3N5O

Molekulargewicht

467.5 g/mol

IUPAC-Name

4-[1-(4-propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C25H24F3N5O/c1-16(2)17-6-8-20(9-7-17)33-24-21(15-29-33)23(32-10-12-34-13-11-32)30-22(31-24)18-4-3-5-19(14-18)25(26,27)28/h3-9,14-16H,10-13H2,1-2H3

InChI-Schlüssel

YOJNLDBOLOUSFS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)C4=CC(=CC=C4)C(F)(F)F)N5CCOCC5

Kanonische SMILES

CC(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)C4=CC(=CC=C4)C(F)(F)F)N5CCOCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.